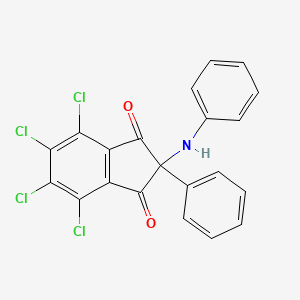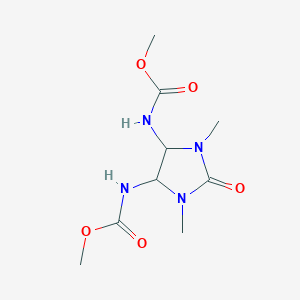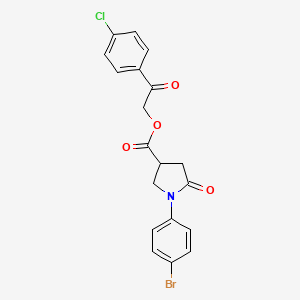
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fipronil, is a widely used insecticide that was first introduced in the market in 1996. It belongs to the phenylpyrazole chemical family and is known for its broad-spectrum insecticidal activity against various pests, including fleas, ticks, and cockroaches.
Mécanisme D'action
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. It binds to the receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to cause behavioral changes in bees and can lead to their death. Additionally, Fipronil has been shown to have toxic effects on aquatic invertebrates, leading to decreased survival and reproduction rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fipronil in lab experiments is its broad-spectrum insecticidal activity, which allows for the study of various pest species. However, one limitation is that it can have adverse effects on non-target organisms, which can complicate the interpretation of results.
Orientations Futures
Future research on Fipronil could focus on developing more targeted insecticides that have a lower impact on non-target organisms. Additionally, research could focus on understanding the molecular mechanisms of insecticide resistance in various pest species to develop more effective pest control strategies. Finally, more studies could be conducted on the effects of Fipronil on non-target organisms to better understand its potential impact on the environment.
Méthodes De Synthèse
Fipronil can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-fluoroaniline, followed by the reduction of the nitro group using a reducing agent such as iron powder or tin chloride. The resulting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole is then reacted with 1-isopropyl-4-(4-chlorophenyl)piperazine to form the final product, Fipronil.
Applications De Recherche Scientifique
Fipronil has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been used to study the effects of insecticides on non-target organisms, such as bees and aquatic invertebrates. Additionally, Fipronil has been used to investigate the molecular mechanisms of insecticide resistance in various pest species.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVPWROMYAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)

![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4929261.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)